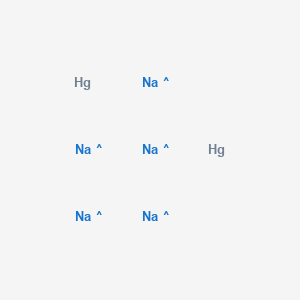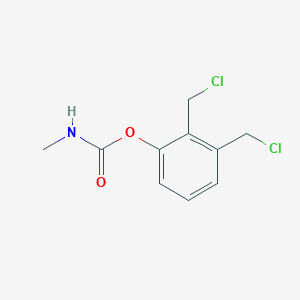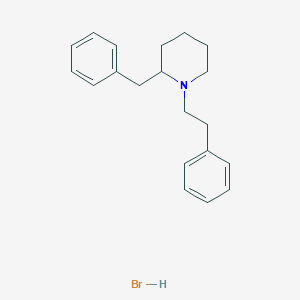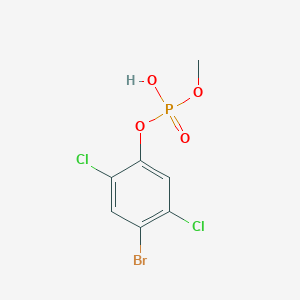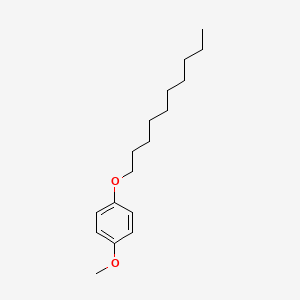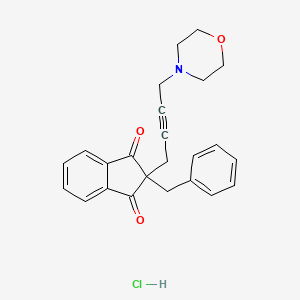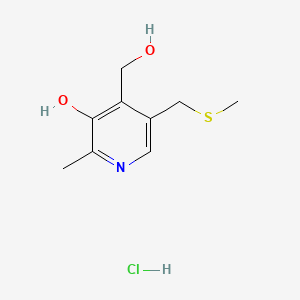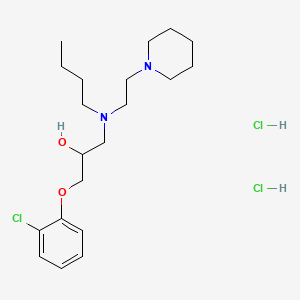
5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This particular compound is characterized by the presence of methoxymethyl, methyl, and propyl groups attached to the dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-propyl-1,3-dioxane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-propyl-1,3-dioxane: Lacks the methoxymethyl group, leading to different chemical properties and reactivity.
5-(Hydroxymethyl)-2-methyl-5-propyl-1,3-dioxane: Contains a hydroxymethyl group instead of methoxymethyl, affecting its solubility and reactivity.
5-(Chloromethyl)-2-methyl-5-propyl-1,3-dioxane: The presence of a chloromethyl group makes it more reactive towards nucleophiles.
Uniqueness
5-(Methoxymethyl)-2-methyl-5-propyl-1,3-dioxane is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties such as increased solubility in organic solvents and distinct reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
22645-38-1 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
5-(methoxymethyl)-2-methyl-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O3/c1-4-5-10(6-11-3)7-12-9(2)13-8-10/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
GSOKQVFYZFPRHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(COC(OC1)C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


